2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as isobutylamine and phenylpropanamide derivatives.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Production: Depending on the scale of production, the synthesis can be carried out in batch reactors or continuous flow reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: It may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Amino-3-phenylpropanamide: Lacks the isobutyl group, which may affect its chemical and biological properties.
N-Isobutyl-3-phenylpropanamide: Lacks the amino group, which may influence its reactivity and interactions.
3-Phenylpropanamide: Lacks both the amino and isobutyl groups, resulting in different properties and applications.
The presence of both the amino and isobutyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(2-methylpropyl)-3-phenylpropanamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10(2)9-15-13(16)12(14)8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCUXOMTEGBGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(CC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236254-71-9 | |
Record name | Benzenepropanamide, α-amino-N-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.